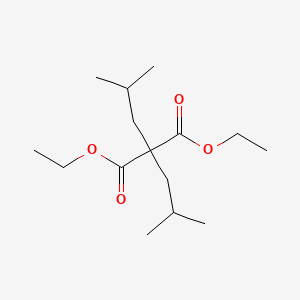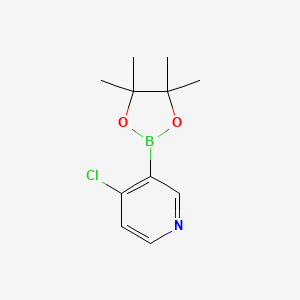
Diisobutylmalonic Acid Diethyl Ester
Übersicht
Beschreibung
It is a colorless to almost colorless clear liquid with a molecular weight of 272.38 g/mol . This compound is a derivative of malonic acid and is used in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diisobutylmalonic Acid Diethyl Ester can be synthesized through the alkylation of diethyl malonate with isobutyl bromide in the presence of a base such as sodium ethoxide . The reaction involves the deprotonation of diethyl malonate to form an enolate, which then undergoes nucleophilic substitution with isobutyl bromide to yield the desired ester.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale alkylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
Diisobutylmalonic Acid Diethyl Ester undergoes various chemical reactions, including:
Alkylation: The enolate form of the ester can react with alkyl halides to form substituted malonates.
Hydrolysis: Acidic or basic hydrolysis of the ester yields diisobutylmalonic acid.
Decarboxylation: Upon heating, the ester can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide
Alkyl Halides: Isobutyl bromide, methyl iodide
Acids: Hydrochloric acid, sulfuric acid
Major Products
Substituted Malonates: Formed through alkylation reactions
Diisobutylmalonic Acid: Formed through hydrolysis
Substituted Acetic Acids: Formed through decarboxylation
Wissenschaftliche Forschungsanwendungen
Diisobutylmalonic Acid Diethyl Ester is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Pharmaceuticals: In the synthesis of active pharmaceutical ingredients and intermediates.
Material Science: As a precursor for the preparation of polymers and advanced materials.
Biological Studies: In the study of enzyme mechanisms and metabolic pathways involving malonate derivatives.
Wirkmechanismus
The mechanism of action of Diisobutylmalonic Acid Diethyl Ester involves its ability to form enolates, which are highly reactive nucleophiles. These enolates can undergo various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds . The compound’s reactivity is primarily due to the presence of the malonate moiety, which stabilizes the enolate intermediate through resonance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Malonate: A simpler ester of malonic acid used in similar synthetic applications.
Diethyl Ethylmalonate: Another derivative of malonic acid with an ethyl group instead of isobutyl.
Diethyl Methylmalonate: A derivative with a methyl group, used in the synthesis of various organic compounds.
Uniqueness
Diisobutylmalonic Acid Diethyl Ester is unique due to the presence of two isobutyl groups, which provide steric hindrance and influence the compound’s reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of sterically demanding molecules and in applications where specific reactivity patterns are desired .
Eigenschaften
IUPAC Name |
diethyl 2,2-bis(2-methylpropyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O4/c1-7-18-13(16)15(9-11(3)4,10-12(5)6)14(17)19-8-2/h11-12H,7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXFNZVGGMZGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)(CC(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1365288.png)

![(1S,2S)-2-[(4-chlorophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1365292.png)
![(1R,2R)-2-[(2-methylphenyl)amino]cyclopentan-1-ol](/img/structure/B1365293.png)

![3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine](/img/structure/B1365297.png)



![4-(9-fluoro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B1365311.png)



